胆甾烯酸

描述

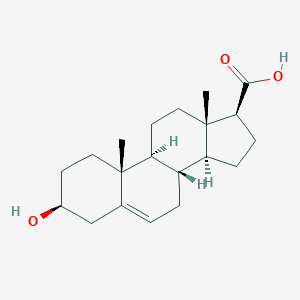

Etiocholenic acid, also known as 3-Keto-4-etiocholenic acid, is a chemical compound with the molecular formula C20H28O3 . It is a solid substance that appears as a powder .

Molecular Structure Analysis

The Etiocholenic acid molecule contains a total of 56 bonds. There are 26 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 1 carboxylic acid (aliphatic), 2 hydroxyl groups, and 1 secondary alcohol .

Physical And Chemical Properties Analysis

Etiocholenic acid is a solid substance that appears as a powder . It has a melting point of >239° C (dec.) . The molecular weight is 316.43 .

科学研究应用

抗胆甾烯酸抗血清的制备:制备抗胆甾烯酸抗血清,用于特异性靶向胆固醇环 A 的结构和 C3 位的 OH 基团,表明其在生化研究和诊断中的潜在用途 (Sato, Fukuda, & Hara, 1976).

酒精中毒研究中的生物标记物:虽然本研究重点关注酒精中毒的不同生物标记物,但它展示了胆甾烯酸相关化合物(可能包括胆甾烯酸本身)的研究的更广泛背景 (Wurst 等人,2005).

乙基汞和血脑屏障研究:尽管重点关注乙基汞,但本研究提供了可能适用于胆甾烯酸研究的方法,特别是与其与生物屏障相互作用有关的方法 (Kern, Geier, Homme, & Geier, 2019).

类固醇分析中的定量气相色谱法:胆甾烯酸衍生物用于测定少量类固醇的方法中,突出了其在分析化学中的作用 (Kittinger, 1964).

环境烟草烟研究:本研究虽然与胆甾烯酸没有直接关系,但它是对健康风险的科学调查的一个例子,胆甾烯酸有可能在这样的背景下进行研究 (Drope & Chapman, 2001).

乙烯利的研究:同样,虽然本研究是关于乙烯利的,但它提供了一个农业研究的例子,这是胆甾烯酸的一个可能的应用领域 (D'Andria, Chiarandà, Lavini, & Mori, 1997).

民族植物学研究:这项关于传统医学的研究表明了胆甾烯酸可能被研究的民族植物学背景 (Abera, 2014).

致癌物暴露中的生物标记物:虽然本研究集中在乙烯和环氧乙烷上,但其对生物标记物和致癌风险评估的方法可能与胆甾烯酸研究相关 (Walker 等人,2000).

硒和乙烯利在大鼠中的相互作用:研究乙烯利和硒相互作用的影响可以为胆甾烯酸的类似研究提供信息 (Tudor, 2018).

异噁唑在结核病治疗中的激活:这项关于异噁唑激活其对结核病的抑菌活性的研究可以为在药理学背景下研究胆甾烯酸提供一个模型 (Korduláková 等人,2007).

作用机制

Target of Action

It is known that it is a type of fatty acid that is naturally found in the human body . It is produced by the oxidation of other types of fatty acids and is an intermediate in the synthesis of sex hormones .

Biochemical Pathways

Etiocholenic acid is involved in the biochemical pathways related to the synthesis of sex hormones . It is produced by the oxidation of other types of fatty acids

属性

IUPAC Name |

(3S,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-17-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-19-9-7-13(21)11-12(19)3-4-14-15-5-6-17(18(22)23)20(15,2)10-8-16(14)19/h3,13-17,21H,4-11H2,1-2H3,(H,22,23)/t13-,14-,15-,16-,17+,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGMOLZNAUACBCR-WQBJWTDHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)O)CC=C4C3(CCC(C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)O)CC=C4[C@@]3(CC[C@@H](C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-17-carboxylic acid | |

CAS RN |

10325-79-8 | |

| Record name | Etiocholenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010325798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is unique about the antiserum generated against etiocholenic acid?

A1: Researchers successfully developed an anti-etiocholenic acid antiserum by immunizing rabbits with an etiocholenic acid-polylysine complex. [] This antiserum demonstrated specificity towards the ring A structure of cholesterol and the hydroxyl (OH) group at the C3 position. [] This specificity suggests potential applications in immunological studies targeting cholesterol-containing structures.

Q2: How does the anti-etiocholenic acid antiserum compare to anti-cholesterol succinate antiserum in terms of specificity?

A2: While both antisera target cholesterol-related structures, they exhibit distinct specificities. The anti-etiocholenic acid antiserum primarily recognizes the ring A structure and the C3 OH group of cholesterol. [] In contrast, the anti-cholesterol succinate antiserum shows specificity towards the side chain of cholesterol, similar to that found in cholesterol esters. [] This difference highlights the ability to generate antibodies with fine-tuned specificities against different regions of the cholesterol molecule.

Q3: Can these antisera differentiate between cholesterol and its esterified form?

A3: Yes, the research suggests that the anti-cholesterol succinate antiserum can differentiate between cholesterol and cholesterol esters. Experiments using liposomes containing cholesterol or cholesterol esters demonstrated that only liposomes with cholesterol esters were recognized by the anti-cholesterol succinate antiserum. [] This observation further supports the specificity of this antiserum towards the side chain present in cholesterol esters.

Q4: What insights did the research using these antisera provide about the surface of low-density lipoprotein (LDL)?

A4: Researchers observed that anti-LDL antiserum exhibited antibody-like activities against both cholesterol and cholesterol esters. [] Further investigation revealed that anti-LDL antiserum contains two distinct types of antibodies: one specific to the cholesterol skeleton and the other specific to the entire cholesterol ester structure. [] Interestingly, only the anti-cholesterol succinate antibody, not the anti-etiocholenic acid antibody, could bind to LDL. [] This finding suggests that the cholesterol ester side chain, rather than the cholesterol ring A structure, is exposed on the surface of LDL particles.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methylthieno[3,2-b]thiophene](/img/structure/B76589.png)